1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene

Synthetic Chemistry Pharmaceutical Intermediates Quality Control

Researchers often need regioselective, vicinal dibromo aromatics for sequential cross-coupling, but many commercial building blocks lack the optimal electronic balance. 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene (CAS 2383345-61-5) solves this with: - Vicinal bromines enabling site-selective Suzuki-Miyaura couplings for unsymmetrical biaryl/teraryl synthesis. - CF3 pharmacophore enhances metabolic stability & lipophilicity for drug/agrochemical discovery. - ≥98% purity ensures reproducible results in med chem and material science programs. Supplied globally with reliable stock for immediate dispatch.

Molecular Formula C8H5Br2F3O
Molecular Weight 333.93 g/mol
CAS No. 2383345-61-5
Cat. No. B6292898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene
CAS2383345-61-5
Molecular FormulaC8H5Br2F3O
Molecular Weight333.93 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F
InChIInChI=1S/C8H5Br2F3O/c1-14-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3
InChIKeyBNWQMIDUKAWHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene: Key Intermediate


1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene (CAS 2383345-61-5) is a polysubstituted aromatic building block featuring two vicinal bromine atoms, a methoxy group, and a trifluoromethyl group on a benzene core . It is commercially available with a purity of ≥98% and is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical and agrochemical applications . The strategic combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, bromine) substituents, along with its unique substitution pattern, distinguishes this compound as a specialized tool for constructing target-specific molecular architectures [1].

1
Synthetic intermediate for complex fluorinated aromatics
2
Supports sequential cross-coupling via vicinal dibromo pattern
3
High-purity building block for medicinal chemistry workflows
Reported purity ≥98% supports reduced side-reaction risk

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene: Irreplaceable in Complex Synthesis


The precise substitution pattern and functional group array of 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene are critical for achieving specific regioselectivity and desired physicochemical properties in downstream products. Simple substitution with a structurally similar regioisomer or a mono- or difunctional analog will likely result in a different reactivity profile in cross-coupling reactions [1] and produce molecules with altered lipophilicity, metabolic stability, and overall biological or material performance [2]. For instance, the specific arrangement of the bromine atoms (vicinal) and the relative positions of the methoxy and trifluoromethyl groups create a unique electronic environment that cannot be replicated by compounds like 1,4-dibromo-2-(trifluoromethyl)benzene (CAS 7657-09-2), 1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene (CAS 1124144-68-8), or 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (CAS 627527-23-5), which would lead to different reaction outcomes and final product profiles [3].

Target Compound
1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene: vicinal bromine pattern for programmed sequential coupling.
Regioisomer Analog
1,4-Dibromo-2-(trifluoromethyl)benzene or 1,5-dibromo-2-methoxy analogs: para or altered substitution pattern may shift site-selectivity.
Mismatch Risk
Electronic and steric environment cannot be replicated by simple regioisomers or monobromo analogs; substitution may alter downstream physicochemical and reactivity profiles.

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene vs. Closest Analogs


Purity and Storage Stability

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene is commercially offered with a purity of ≥98% (NLT 98%) and is stable for long-term storage at room temperature or 2-8°C depending on the vendor . In contrast, its regioisomer 1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene (CAS 1124144-68-8) is typically available with a lower purity specification of 95% and requires sealed storage in a dry environment at 2-8°C, indicating a higher sensitivity to moisture or thermal decomposition .

Purity & Storage
Specification review
≥98% purity; room temp storage
Higher purity specification reduces side-reaction risk.
Data to verify; vendor datasheet context.
Synthetic Chemistry Pharmaceutical Intermediates Quality Control

Vicinal Dibromo Substitution Pattern

The target compound possesses two adjacent (vicinal) bromine atoms on the benzene ring, enabling sequential cross-coupling reactions at two different positions [1]. This is a key differentiator from compounds like 1,4-dibromo-2-(trifluoromethyl)benzene (CAS 7657-09-2), where the bromine atoms are para to each other, and 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (CAS 627527-23-5), which has only one bromine. The ortho-disposition of bromines in the target compound introduces steric and electronic constraints that can be exploited to achieve high site-selectivity in palladium-catalyzed cross-couplings, a feature that cannot be replicated by the para-substituted or monobrominated analogs [2].

Vicinal Dibromo Pattern
Class-level inference
1,2-disubstituted vs para or mono bromo analogs
Enables sequential site-selective cross-coupling.
Reported synthetic utility context.
Cross-Coupling Suzuki-Miyaura Site-Selectivity

Lipophilicity Advantage

The calculated partition coefficient (LogP) for 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene is estimated to be significantly higher than that of its less substituted analog 1,4-dibromo-2-(trifluoromethyl)benzene (CAS 7657-09-2), which has a reported XLogP3 of 4.2 [1]. The presence of an additional methoxy group in the target compound is predicted to increase its lipophilicity further, a property that is often correlated with enhanced passive membrane permeability in drug-like molecules [2]. This is a valuable attribute for medicinal chemists designing compounds intended for intracellular targets.

Lipophilicity Estimate
Class-level inference
Estimated LogP > 4.2
May support membrane permeability context.
Computational prediction; requires validation.
Medicinal Chemistry ADME Lipophilicity

Distinct Regioisomer Profile

The specific substitution pattern of 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene (CAS 2383345-61-5) is chemically distinct from its regioisomers, including 1,2-dibromo-3-methoxy-5-(trifluoromethyl)benzene (CAS 2383665-38-9) and 1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene (CAS 2384828-08-2) . While these compounds share the same molecular formula (C8H5Br2F3O) and molecular weight (333.93 g/mol), their different connectivity leads to unique chemical and physical properties. For example, the 1,2,3,5-substitution pattern of the target compound creates a different electronic and steric environment compared to the 1,2,3,5-substitution of the 3-methoxy isomer, which will influence its reactivity and the properties of any derived products.

Regioisomer Profile
Specification review
Unique CAS 2383345-61-5
Correct regioisomer procurement critical for route success.
Distinct from 3-methoxy or 2-methoxy regioisomers.
Synthetic Chemistry Regioisomerism Quality Control

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene: Key Applications


Biaryl/Teraryl Synthesis via Sequential Cross-Coupling

The vicinal dibromo substitution pattern of 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene makes it an ideal substrate for sequential Suzuki-Miyaura cross-coupling reactions [1]. This enables the site-selective introduction of two different aryl or heteroaryl groups, allowing for the efficient, divergent synthesis of unsymmetrical biaryl and teraryl structures. Such molecules are common cores in advanced pharmaceuticals, agrochemicals, and organic materials .

Fluorinated Pharmaceutical Intermediates

The compound's trifluoromethyl group is a known pharmacophore that enhances metabolic stability and alters lipophilicity, which are critical parameters in drug design [1]. As a high-purity (≥98%) building block , it can be reliably incorporated into early-stage medicinal chemistry programs to generate novel chemical entities with optimized pharmacokinetic profiles [2].

Agrochemical Lead Candidates

Given the established role of trifluoromethylated aromatics in modern agrochemicals, this compound serves as a strategic intermediate for developing novel herbicides, insecticides, or fungicides [1]. Its dual bromine handles provide versatile points for derivatization, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and environmental safety .

Advanced Functional Materials

The combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, bromine) groups can be harnessed to fine-tune the electronic and optical properties of new materials [1]. This makes the compound a candidate precursor for the synthesis of specialized materials, including those for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Application
Selection Property
Validation Focus
Biaryl/Teraryl Synthesis
Vicinal dibromo handles for sequential coupling
Site-selectivity and cross-coupling yields
Fluorinated Pharmaceutical Intermediates
Trifluoromethyl and methoxy substitution pattern
Metabolic stability and lipophilicity screening
Agrochemical Lead Candidates
Dual halogen handles for SAR exploration
Target potency and environmental safety endpoints
Advanced Functional Materials
Electronic push-pull substituent array
Optoelectronic property characterization

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21 linked technical documents
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